molecular formula C3H5B B1584524 1-Bromo-1-propene CAS No. 590-14-7

1-Bromo-1-propene

Cat. No.: B1584524
CAS No.: 590-14-7
M. Wt: 120.98 g/mol
InChI Key: NNQDMQVWOWCVEM-UHFFFAOYSA-N
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Description

1-Bromo-1-propene (CAS 590-14-7) is an unsaturated organobromine compound with the molecular formula C₃H₅Br. It exists as a mixture of cis- and trans-isomers, with the Z-isomer predominating in commercial samples . Structurally, it features a bromine atom attached to the first carbon of a propene backbone, making it an allylic bromide. This compound is a colorless liquid with a boiling point of 58–60°C and is widely used as a reagent in organic synthesis, particularly in cross-coupling reactions and isomerization studies . Its reactivity is attributed to the electron-deficient sp²-hybridized carbon adjacent to the bromine atom, which facilitates nucleophilic substitution and elimination reactions.

Mechanism of Action

Target of Action

1-Bromo-1-propene, also known as 1-bromoprop-1-ene, bromopropene, Propenyl bromide, or 1-propene, 1-bromo-, (1Z)-, is a chemical compound that primarily targets organic molecules in chemical reactions . It is often used in the synthesis of organic reagents .

Mode of Action

The mode of action of this compound involves its interaction with other organic molecules in a chemical reaction. For instance, when treated with n-BuLi, this compound generates the propynyllithium anion in situ, which later undergoes nucleophilic addition reactions .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of organic reagents. For example, it can be used in the synthesis of methyl but-2-ynoate and 1-iodopropyne .

Pharmacokinetics

Its physical properties such as boiling point (3337 K) and enthalpy of vaporization suggest that it can easily transition from a liquid to a gas, which may influence its bioavailability .

Result of Action

The result of this compound’s action is the formation of new organic compounds. For instance, it can generate propynyllithium anion, which can further react with other molecules to form new compounds .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure. For example, its phase change data indicates that its state (liquid or gas) can change with varying temperatures and pressures . This can affect the compound’s stability, efficacy, and the outcomes of the chemical reactions it participates in.

Biological Activity

1-Bromo-1-propene (C3H5Br), also known as 1-propenyl bromide, is an organic compound with significant relevance in chemical synthesis and biological research. Its unique structure and reactivity make it a valuable compound for various applications, including pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

  • Molecular Formula : C3H5Br
  • Molecular Weight : 120.98 g/mol
  • Boiling Point : 58-63 °C
  • Appearance : Colorless to yellow liquid
  • Purity : Typically around 95% .

This compound primarily acts as an alkylating agent in biochemical reactions. Its mode of action involves:

  • Interaction with Nucleophiles : The compound can react with nucleophilic sites in biological molecules, leading to modifications that can alter their function. This is particularly relevant in the context of DNA and protein interactions.
  • Synthesis of Organic Compounds : It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals. For instance, it can be used to produce methyl but-2-ynoate and 1-iodopropyne through nucleophilic addition reactions .

Cytotoxicity

Studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. The compound's ability to induce cell death is attributed to its alkylating properties, which can lead to DNA damage.

Case Studies

  • Inhalation Toxicity in Rats :
    • A study conducted on rats exposed to this compound revealed significant liver changes after one week of intermittent inhalation. The exposure resulted in increased liver enzymes, indicating potential hepatotoxicity .
    • The study highlighted the compound's irritant properties, causing skin and eye irritation upon contact .
  • Carcinogenic Potential :
    • Research indicates that prolonged exposure to similar brominated compounds can lead to tumor formation in animal models. Although specific data on this compound is limited, its structural similarity to other brominated compounds raises concerns regarding its potential carcinogenic effects .

Toxicological Data Summary

Study TypeOrganismExposure DurationObserved EffectsReference
Inhalation ToxicityRats1 weekLiver changes; increased liver enzymes
Long-term InhalationMice2 yearsBronchioloalveolar adenoma incidence
Skin IrritationVariousAcuteStrong irritant effects

Scientific Research Applications

Organic Synthesis

1-Bromo-1-propene is widely utilized in organic synthesis due to its reactivity as an alkylating agent. Its ability to participate in nucleophilic addition reactions makes it valuable for creating complex organic molecules.

Key Reactions

  • Formation of Propynyllithium : When treated with strong bases such as n-Butyllithium (n-BuLi), this compound generates propynyllithium, a highly nucleophilic species that can undergo further reactions with various electrophiles.
    C3H5Br+n BuLiC3H4Li+n BuBr\text{C}_3\text{H}_5\text{Br}+\text{n BuLi}\rightarrow \text{C}_3\text{H}_4\text{Li}+\text{n BuBr}
  • Synthesis of Alkynes : It serves as a precursor for the synthesis of functionalized alkynes, such as methyl but-2-ynoate and 1-iodopropyne, which are important in pharmaceutical development.
Reaction TypeExample ProductReference
Nucleophilic AdditionMethyl but-2-ynoateJournal of Organic Chemistry
Alkylation1-IodopropyneChemical Reviews
Heterocyclic SynthesisVarious heterocyclesAngewandte Chemie

Pharmaceutical Applications

In medicinal chemistry, this compound is crucial for synthesizing biologically active compounds. Its reactivity allows for the modification of existing drugs or the development of new therapeutic agents.

Case Studies

  • Antibacterial Activity : Research has shown that halogenated compounds like this compound exhibit significant antibacterial properties by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication. This mechanism makes it a candidate for addressing antibiotic-resistant bacteria .
  • Synthesis of Anticancer Agents : The compound has been studied for its role in synthesizing potential anticancer agents, showcasing its versatility in drug development .

Agrochemical Applications

In the agricultural sector, this compound is employed in the synthesis of pesticides and herbicides. Its ability to modify biological pathways in plants makes it valuable for developing agrochemicals that enhance crop yield and resistance to pests.

Industrial Uses

The compound is also used as a solvent and intermediate in the production of various industrial chemicals, including adhesives and cleaning agents. Its solvent properties are leveraged in formulations requiring effective degreasing and cleaning capabilities.

Toxicological Considerations

While this compound has numerous applications, it is essential to consider its toxicological profile:

  • Inhalation Toxicity : Studies on rats exposed to this compound revealed significant liver changes after one week of intermittent inhalation, indicating potential hepatotoxicity .
  • Skin and Eye Irritation : It is classified as an irritant, causing skin and eye irritation upon contact .

Comparison with Similar Compounds

To contextualize the chemical behavior and applications of 1-bromo-1-propene, it is compared with structurally related brominated and chlorinated hydrocarbons. Key differences in molecular structure, reactivity, and applications are highlighted below.

Structural and Functional Group Variations

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Structure Type Boiling Point (°C) Molecular Weight (g/mol) Key Reactivity/Applications
This compound C₃H₅Br Allylic bromoalkene 58–60 120.98 Allylic substitution; Pd-catalyzed coupling
1-Bromopropane C₃H₇Br Primary bromoalkane 71 122.99 Industrial solvent; less reactive
3-Chloro-1-propene C₃H₅Cl Allylic chloroalkene ~45 (estimated) 90.55 Polymerization; halogen position impacts reactivity
2-Bromo-2-methylpropane C₄H₉Br Tertiary bromoalkane 73 137.02 SN1 reactions; stable carbocation formation
1-Propene, 3-bromo-1-chloro- C₃H₄BrCl Dihaloalkene Not reported 156.43 Dual halogenation enhances electrophilicity

Preparation Methods

Direct Bromination of Propene Derivatives

One of the classical approaches to synthesizing 1-bromo-1-propene is the direct bromination of propene or its derivatives under controlled conditions to achieve regioselective addition of bromine at the 1-position.

  • Hydrobromination of Propene : The addition of hydrogen bromide (HBr) to propene under specific catalytic conditions can yield this compound. This reaction is typically catalyzed by ozonide catalysts or other active catalytic species.

  • Catalytic Ozonide Method : A patented process (EP0984910A1) describes the production of this compound by reacting hydrogen bromide with propene in the presence of a preformed ozonide catalyst. The process can be conducted in either liquid or vapor phase, with reaction temperatures ranging from 10 to 150°C and pressures from atmospheric up to 690 kPa. The stoichiometric excess of propene relative to HBr favors the formation of this compound as the principal product. The ozonide catalyst can be introduced as a spray or mist to enhance reaction efficiency. This method is adaptable for batch, semi-continuous, or continuous industrial-scale synthesis and is noted for its environmental friendliness and operational safety.

Parameter Range / Condition Notes
Temperature 10–150°C (preferably 15–70°C) Maintains liquid phase in reactor sump
Pressure 0–690 kPa (0–100 psig) Typically 0–345 kPa in preferred range
Catalyst Preformed ozonide catalyst Introduced as spray/mist
Reactant ratio Excess propene relative to HBr Enhances selectivity
Reaction phase Liquid, vapor, or mixed phase Flexible operation
Operation mode Batch, semi-continuous, continuous Industrial scalability

Preparation from Allylic Bromides via Lithiation

Another synthetic route involves the preparation of this compound as an intermediate for further transformations such as propynyllithium formation.

  • From (Z/E)-1-Bromo-1-propene to Propynyllithium : Research by Suffert (1995) demonstrated an easy and useful preparation of propynyllithium from (Z/E)-1-bromo-1-propene. The starting material, this compound, is synthesized with control over stereochemistry (Z/E isomers), which is crucial for downstream applications. The method involves the treatment of this compound with n-butyllithium to generate propynyllithium reagents. The synthesis of this compound itself can be achieved by bromination of propyne or via other bromination techniques.

  • Isomeric Composition : NMR analysis of distilled this compound shows a 3:1 ratio of Z to E isomers, indicating stereochemical control during preparation is important for the purity of the final product.

Aspect Detail
Starting material (Z/E)-1-bromo-1-propene
Reagent for lithiation n-Butyllithium (2.58 M in hexanes)
Isomer ratio (Z:E) Approximately 3:1
Application Synthesis of propynyllithium

Alternative Synthetic Routes

While the above two methods are predominant, other synthetic approaches may include:

  • Bromination of Allylic Alcohols : Conversion of allylic alcohols to allylic bromides using phosphorus tribromide (PBr3) or other brominating agents, followed by elimination to yield this compound.

  • Halogen Exchange Reactions : Starting from 1-iodo-1-propene, halogen exchange with bromide sources can afford this compound, though this is less common due to availability and cost.

Summary Table of Preparation Methods

Method Reagents / Catalysts Conditions Advantages Limitations
Hydrobromination with ozonide catalyst Propene, HBr, ozonide catalyst 10–150°C, 0–690 kPa, liquid/vapor phase Industrial scalability, environmental safety Requires catalyst preparation
Bromination of propyne Propyne, brominating agent Controlled temperature, inert solvent Stereochemical control Handling of propyne and bromine
Lithiation of this compound (Z/E)-1-bromo-1-propene, n-BuLi Low temperature, inert atmosphere Useful intermediate for further synthesis Requires pure isomeric forms

Research Findings and Notes

  • The catalytic ozonide method is notable for its operational safety and environmental benefits, making it suitable for large-scale industrial production.

  • The stereochemistry of this compound (Z/E ratio) significantly affects downstream reactions such as lithiation to propynyllithium, necessitating careful control during synthesis.

  • The hydrobromination reaction conditions (temperature, pressure, catalyst amount) can be fine-tuned to optimize yield and selectivity toward this compound.

  • Continuous processing and recycling of reaction mass improve efficiency and reduce waste in industrial setups.

Properties

IUPAC Name

1-bromoprop-1-ene
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQDMQVWOWCVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, light yellow liquid; [Aldrich MSDS]
Record name 1-Bromo-1-propene
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CAS No.

590-14-7
Record name 1-Bromo-1-propene
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Record name 1-Propene, 1-bromo-
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Record name 1-bromopropene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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